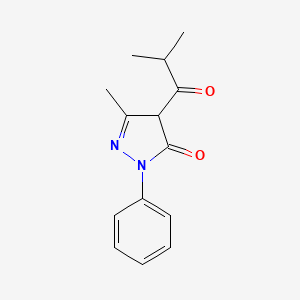
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Introduction of different functional groups at various positions on the pyrazolone ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes
Receptor Binding: Binding to specific receptors to modulate cellular responses
Pathway Modulation: Affecting signaling pathways to alter cellular functions
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific isobutyryl group, which may impart distinct chemical and biological properties compared to other pyrazolone derivatives.
Properties
CAS No. |
147663-44-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.294 |
IUPAC Name |
5-methyl-4-(2-methylpropanoyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13(17)12-10(3)15-16(14(12)18)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI Key |
DKLVGYZHJFBJRP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


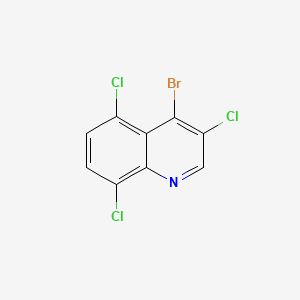
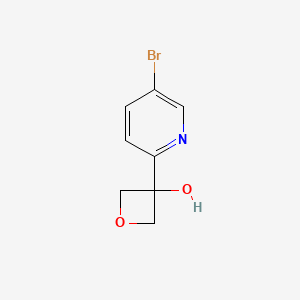
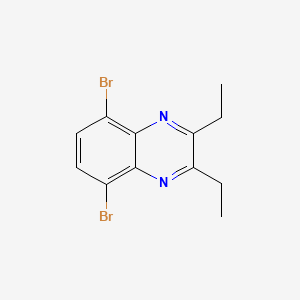
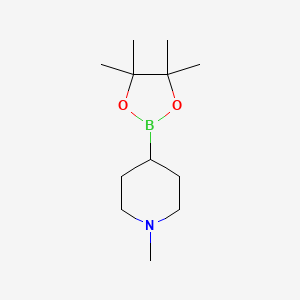
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
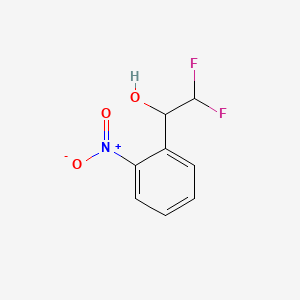
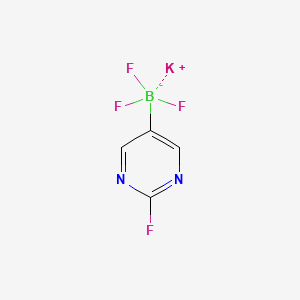
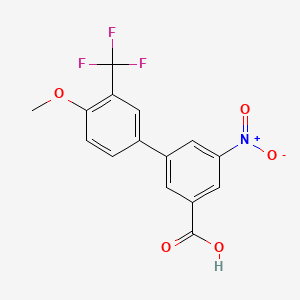
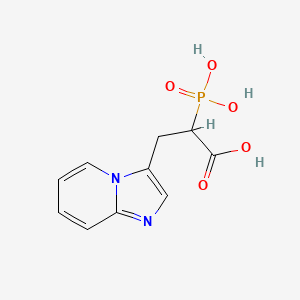
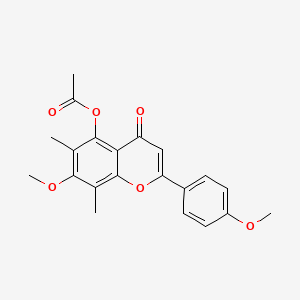
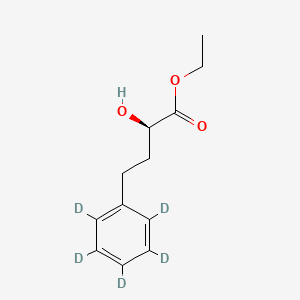

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)
